N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide
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Overview
Description
- This compound belongs to the class of amides and contains an indole ring system. Its chemical formula is C₁₉H₂₉N₅O₄S .
- The structure includes a trifluoromethyl group, a propyl chain, and a 2,4-dioxo moiety.
- It is a synthetic compound with potential applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is through the condensation of appropriate precursors.
Reaction Conditions: Specific conditions depend on the synthetic pathway chosen.
Industrial Production: While no specific industrial production methods are widely documented, research labs may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: These reactions yield derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its diverse reactivity.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: May serve as a lead compound for drug development.
Industry: Limited applications, but its unique structure could inspire new materials.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Examples include Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) and N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide .
Uniqueness: Its trifluoromethyl substitution and indole ring set it apart from related compounds.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C22H25F3N2O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25F3N2O3/c1-5-10-27-15-11-20(3,4)12-16(28)17(15)21(19(27)30,22(23,24)25)26-18(29)14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3,(H,26,29) |
InChI Key |
OSOXSOJKSBEXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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